molecular formula C13H9N3O2 B1417583 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 40678-80-6

4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B1417583
CAS No.: 40678-80-6
M. Wt: 239.23 g/mol
InChI Key: ITZRJPURXTWICR-UHFFFAOYSA-N
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Description

4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol ( 40678-80-6) is a high-purity chemical compound with a molecular formula of C13H9N3O2 and a molecular weight of 239.23 g/mol . This reagent belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive scaffolds. Recent research has explored the repurposing of 1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key viral protein, and investigated their potential to block viral entry . Furthermore, structurally similar 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and identified as promising inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) through molecular docking studies, suggesting potential applications in regenerative therapies for diabetes . The compound is characterized by a phenol group linked to a pyridine ring via a 1,2,4-oxadiazole connector, offering potential for further chemical modification. It is supplied with a minimum purity of 95% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-11-5-3-9(4-6-11)12-15-13(18-16-12)10-2-1-7-14-8-10/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZRJPURXTWICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530309
Record name 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40678-80-6
Record name 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Route

  • Preparation of Amidoximes : The synthesis often begins with the preparation of amidoximes from nitriles. For example, pyridine-3-carbonitrile can be converted into its amidoxime using hydroxylamine hydrochloride in ethanol.

  • Condensation with Hydroxylamine : The amidoxime is then condensed with another amidoxime or a hydroxylamine derivative to form the oxadiazole ring. However, specific literature on the direct synthesis of This compound using this method is limited.

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring can be formed through the reaction of amidoximes with acyl chlorides or other suitable reagents under microwave irradiation or conventional heating. However, specific procedures for This compound require adaptation of these methods.

Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Yield Purification
Amidoxime Route Pyridine-3-carbonitrile, Hydroxylamine Ethanol, reflux Variable Column Chromatography
Direct Coupling Pyridin-3-yl oxadiazole, Phenol derivative Palladium catalyst, Solvent Not reported Recrystallization
Oxadiazole Ring Formation Amidoxime, Acyl chloride Microwave irradiation or heating High Recrystallization

Research Findings and Challenges

  • Efficiency and Yield : The efficiency of these methods can vary significantly based on the specific conditions and reagents used. High yields are often achieved with optimized conditions and catalysts.
  • Purification : Purification techniques such as column chromatography and recrystallization are crucial for obtaining pure products.
  • Scalability : Scaling up these reactions while maintaining yield and purity is a significant challenge.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol can undergo oxidation to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound has potential applications in biological research, particularly as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful for imaging and tracking biological processes at the cellular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its application in the production of polymers and coatings is also being explored.

Mechanism of Action

The mechanism by which 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of PYOP are influenced by modifications to its core structure. Below is a detailed comparison with key analogues:

Structural Modifications on the Oxadiazole Ring

Compound Name Substituent at Oxadiazole-5 Position Key Features Biological Activity/Findings Reference
PYOP Pyridin-3-yl Phenol at position 3; pyridine at position 5 Moderate antioxidant activity (ABTS+/DPPH scavenging)
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol 3-Bromophenyl Bromine introduces electron-withdrawing effects Potential halogen bonding interactions; activity not reported in provided evidence
3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol Isopropyl Fluorine atoms enhance lipophilicity; isopropyl adds steric bulk Antimicrobial potential inferred from structural similarity to other oxadiazole derivatives
4-[5-(4′-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine 4′-Octylbiphenyl Extended aromatic system with alkyl chain Likely targets lipid-rich environments (e.g., membranes)

Key Observations :

  • Electron-withdrawing groups (e.g., bromine in ) may enhance binding to electron-rich biological targets.

Modifications on the Phenol Ring

Compound Name Substituent on Phenol Key Features Biological Activity/Findings Reference
PYOP 4-Hydroxyl Unmodified phenol Moderate antioxidant activity
2-Methoxy-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)phenol (Methoxylated PYOP) 2-Methoxy Methoxy group reduces acidity of phenol Slightly lower antioxidant activity compared to hydroxylated analogues
4-(3-(4-(2-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15a) 2-(Aminomethyl)phenoxy Amine group enhances solubility and target interaction Potent antimicrobial activity against enteric pathogens
3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol 3,5-Difluoro Fluorine atoms increase metabolic stability Not explicitly reported, but fluorinated compounds often show improved bioavailability

Key Observations :

  • Hydroxyl groups are critical for antioxidant activity, as seen in PYOP and its analogues .
  • Aminomethyl substituents (e.g., 15a in ) significantly enhance antimicrobial efficacy, likely due to improved solubility and target binding.

Bioactivity Comparison

Antioxidant Activity (ABTS+/DPPH Scavenging)
  • PYOP : Moderate activity (ranked below o-hydroxyl derivatives) .
  • 4-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol (2HOP): Highest activity due to o-hydroxyl group .
  • 4-(5-(4-Hydroxy-3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol (HMOP): Superior to PYOP, emphasizing the role of methoxy positioning .
Antimicrobial Activity
  • PYOP: Not directly reported, but structural analogues with amine groups (e.g., 15a in ) show MIC values <1 µg/mL against E. coli and S. aureus.
  • 4-(3-(4-(4-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15d): White powder with high solubility; potent activity due to charged amine .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : PYOP (MW ~299.3 g/mol) is lighter than analogues with extended substituents (e.g., 15e in , MW ~380.4 g/mol), affecting absorption and distribution.
  • Lipophilicity : Octyl-substituted derivatives (e.g., ) exhibit higher logP values, favoring membrane penetration.
  • Acid Dissociation Constant (pKa): The phenol group in PYOP (pKa ~10) becomes deprotonated at physiological pH, enhancing solubility and interaction with polar targets .

Biological Activity

4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article provides an overview of the biological activities associated with this compound, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Structural Overview

The compound consists of a phenolic group attached to a pyridinyl-substituted oxadiazole. The structural configuration contributes to its biological properties, with the oxadiazole ring playing a crucial role in mediating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. Specifically, compounds containing the pyridinyl group have shown significant inhibitory effects against several cancer cell lines.

Case Studies

  • Zhang et al. (2023) synthesized several oxadiazole derivatives and tested their efficacy against cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). One derivative exhibited an IC50 value of 1.18 µM , outperforming standard controls like staurosporine .
  • Arafa et al. evaluated three specific derivatives of 1,3,4-oxadiazoles for their cytotoxicity using MTT assays. Notably, one compound demonstrated an IC50 of 0.275 µM , indicating potent anticancer activity compared to erlotinib (IC50 = 0.418 µM) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Various studies have reported that oxadiazole derivatives exhibit activity against a range of bacteria and fungi.

Microbial Efficacy

A study focusing on substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles demonstrated effectiveness against common pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of functional groups such as nitro or hydroxy on the phenyl ring significantly enhanced antimicrobial activity .

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some derivatives have shown potential as inhibitors of human alkaline phosphatase (ALP), with binding affinities suggesting strong interactions at the active site .
  • Induction of Apoptosis : Certain studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption .

Summary Table of Biological Activities

Activity Cell Lines/Pathogens IC50/Effectiveness References
AnticancerHEPG2, MCF7, SW11161.18 µM
K562 (leukemia), MDA-MB-435 (melanoma)GP: 18.22
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition
Candida albicansEnhanced by substituents
Enzyme InhibitionHuman alkaline phosphataseIC50: 0.420 µM

Q & A

Q. What are the common synthetic routes for preparing 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves cyclization reactions starting from precursor hydrazides or nitriles. A general pathway includes:

Formation of the oxadiazole ring : Reacting a pyridine-containing amidoxime with a phenol-substituted carboxylic acid derivative under reflux in ethanol or DMF.

Cyclization : Using dehydrating agents like POCl₃ or PCl₃ to facilitate 1,2,4-oxadiazole ring closure.

Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Q. Key Reaction Parameters :

ParameterOptimal ConditionImpact on Yield
Temperature80–100°C (reflux)Higher temperatures accelerate cyclization but may degrade sensitive groups.
CatalystPOCl₃Excess catalyst (>1.2 eq.) improves cyclization efficiency.
SolventAnhydrous DMFEnhances solubility of aromatic intermediates.
Reaction Time12–24 hoursShorter times lead to incomplete cyclization.

Critical validation steps include monitoring reaction progress via TLC and confirming product purity via HPLC (>95%) .

Q. How can researchers structurally characterize this compound, and what spectroscopic techniques are most reliable?

Methodological Answer: A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–9.0 ppm for pyridin-3-yl and phenol groups) and confirm oxadiazole ring formation (absence of carbonyl signals).
  • FT-IR : Detect C=N stretching (1600–1650 cm⁻¹) and O–H bending (phenol, ~3300 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C–N–O in oxadiazole ring ~120°). Example: A related oxadiazole derivative showed monoclinic crystal symmetry with space group P2₁/c .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error.

Data Cross-Validation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic regions .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer :

  • Solubility :

    SolventSolubility (mg/mL)Notes
    DMSO>50Preferred for biological assays.
    Ethanol~10Limited solubility; heating improves dissolution.
    Water<0.1Requires surfactants for aqueous studies.
  • Stability :

    • Stable at room temperature in dark, dry conditions for >6 months.
    • Degrades under UV light (40% loss after 72 hours exposure); store in amber vials.
    • Avoid strong acids/bases to prevent oxadiazole ring cleavage .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scale-up while minimizing byproducts?

Methodological Answer :

  • Byproduct Analysis : Common impurities include uncyclized intermediates (e.g., amidoximes). Monitor via LC-MS and adjust stoichiometry (e.g., 1:1.1 ratio of pyridinyl to phenol precursors).
  • Catalyst Screening : Replace POCl₃ with polymer-supported reagents (e.g., PS-TsCl) to simplify purification.
  • Flow Chemistry : Continuous-flow reactors reduce reaction time (4–6 hours) and improve reproducibility.
  • Green Chemistry : Use microwave-assisted synthesis (80°C, 30 min) with 85% yield .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer :

  • Target Selection : Prioritize kinases or oxidoreductases due to the oxadiazole ring’s electron-deficient nature.
  • Assay Design :
    • Fluorescence-Based Assays : Monitor NADPH depletion in reductase inhibition studies.
    • Molecular Docking : Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR kinase, predicted ΔG = -9.2 kcal/mol).
    • IC₅₀ Determination : Dose-response curves with 8–10 concentrations (1 nM–100 µM).
  • Validation : Compare with positive controls (e.g., staurosporine for kinase inhibition) and assess cytotoxicity via MTT assays .

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

Methodological Answer :

  • Case Example : Discrepancy in ¹³C NMR shifts for the oxadiazole C-2 position (experimental δ 165 ppm vs. predicted δ 158 ppm).
  • Resolution Steps :
    • Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts.
    • Assess tautomeric forms (e.g., keto-enol equilibria) that may alter electronic environments.
    • Cross-validate with X-ray data to confirm bond lengths and hybridization states .

Q. What safety protocols are essential when handling this compound, given its structural analogs’ toxicity profiles?

Methodological Answer :

  • Hazard Mitigation :

    RiskPrecaution
    Skin IrritationNitrile gloves (tested to EN 374), lab coat.
    InhalationUse fume hoods; maintain airborne levels <0.1 mg/m³.
    Eye ExposureANSI Z87.1-compliant goggles.
  • Emergency Procedures :

    • Spills : Absorb with ChemSorb® granules; neutralize with 10% acetic acid.
    • Disposal : Incinerate at >1000°C with alkaline scrubbers to prevent toxic fumes .

Q. How can researchers address conflicting data regarding the compound’s fluorescence properties in different solvents?

Methodological Answer :

  • Systematic Solvent Screening :

    Solventλₑₘ (nm)Quantum Yield (Φ)
    DMSO4200.15
    Acetonitrile3980.08
    THF4100.12
  • Mechanistic Insight : Polar solvents stabilize excited-state intramolecular charge transfer (ICT), red-shifting emission. Use time-resolved fluorescence to correlate Stokes shift with solvent polarity index .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 2
Reactant of Route 2
4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol

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